![molecular formula C10H9FN4OS B1439514 3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide CAS No. 1021266-89-6](/img/structure/B1439514.png)
3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide
描述
Synthesis Analysis
A study by Moreno-Fuquen et al. (2019) demonstrates the microwave-assisted Fries rearrangement for synthesizing related compounds, highlighting the use of microwave irradiation in the synthesis of fluoro-triazolyl benzamides.Molecular Structure Analysis
The molecular weight of this compound is 252.27 g/mol. Further structural analysis using X-ray crystallography and density functional theory calculations was performed by Moreno-Fuquen et al. (2019).Chemical Reactions Analysis
This compound is believed to have a wide range of uses in the field of chemistry, biology, and pharmacology. It has been evaluated for antimicrobial activities using the Minimum Inhibition Concentration method.Physical And Chemical Properties Analysis
The compound has a molecular weight of 252.27 g/mol. Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available in the retrieved documents .科学研究应用
Synthesis and Structural Studies
- Microwave-Assisted Synthesis: A study by Moreno-Fuquen et al. (2019) demonstrates the microwave-assisted Fries rearrangement for synthesizing related compounds, highlighting the use of microwave irradiation in the synthesis of fluoro-triazolyl benzamides and their structural analysis using X-ray crystallography and density functional theory calculations (Moreno-Fuquen et al., 2019).
Biological Activities
- Antimicrobial Activities: Mange et al. (2013) discuss the synthesis of Schiff bases from benzamides, including triazolyl derivatives, and their evaluation for antimicrobial activities using the Minimum Inhibition Concentration method (Mange et al., 2013).
- Analgesic Potential: Zaheer et al. (2021) explore the analgesic potential of triazole-thione derivatives, including those related to fluoro-triazolyl benzamides, highlighting the broader therapeutic relevance of this class of compounds (Zaheer et al., 2021).
Crystallographic Analysis
- Molecular Conformations and Intermolecular Interactions: Chinthal et al. (2020) focus on crystallographic analysis of related triazolyl benzamides, providing insights into their molecular conformations and intermolecular interactions, crucial for understanding their chemical properties (Chinthal et al., 2020).
Antifungal and Antibacterial Properties
- Fluorinated Compounds for Antimicrobial Activity: Carmellino et al. (1994) investigate the antifungal and antibacterial properties of fluorinated benzamides and benzisothiazolones, relevant to the study of fluoro-triazolyl benzamides (Carmellino et al., 1994).
Antiviral and Anticancer Potential
- Antiavian Influenza Virus Activity: Hebishy et al. (2020) detail the synthesis of benzamide-based compounds, including triazoles, with significant activities against the H5N1 avian influenza virus, suggesting potential antiviral applications (Hebishy et al., 2020).
- Potential Anti-HIV-1 and CDK2 Inhibitors: Makki et al. (2014) synthesize fluorine substituted triazinones, evaluating their potential as anti-HIV-1 and CDK2 inhibitors, which could be relevant for similar fluoro-triazolyl benzamides (Makki et al., 2014).
属性
IUPAC Name |
3-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4OS/c1-17-10-13-9(14-15-10)12-8(16)6-3-2-4-7(11)5-6/h2-5H,1H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOXCMBMVAEJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=N1)NC(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1439431.png)
![4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1439433.png)
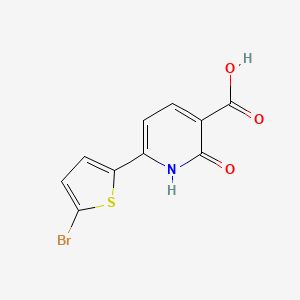
![3-(4-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439436.png)
![3-(3-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439438.png)
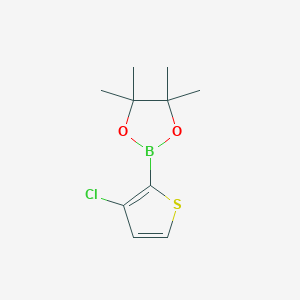
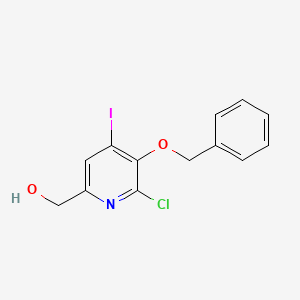
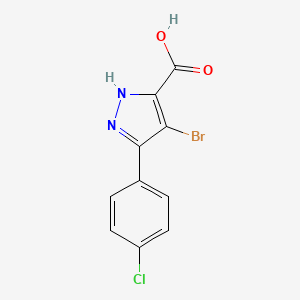
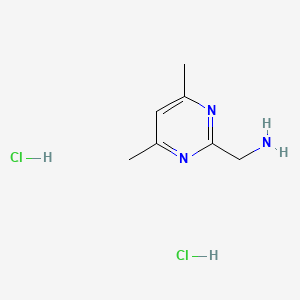
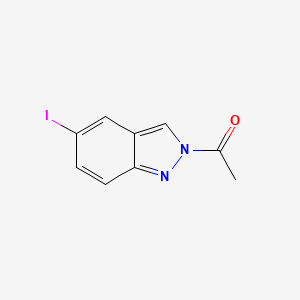
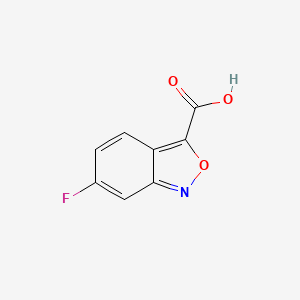
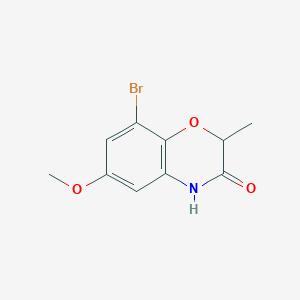
![4-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1439453.png)
